Silatiemonium iodide

Description

It is listed among morpholine derivatives and iodinated compounds in specialized chemical databases . Unlike well-studied iodides such as potassium iodide (KI) and sodium iodide (NaI), silatiemonium iodide’s applications and physicochemical properties remain undercharacterized.

Properties

CAS No. |

75573-27-2 |

|---|---|

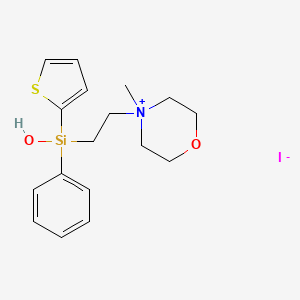

Molecular Formula |

C17H24INO2SSi |

Molecular Weight |

461.4 g/mol |

IUPAC Name |

hydroxy-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-phenyl-thiophen-2-ylsilane;iodide |

InChI |

InChI=1S/C17H24NO2SSi.HI/c1-18(9-12-20-13-10-18)11-15-22(19,17-8-5-14-21-17)16-6-3-2-4-7-16;/h2-8,14,19H,9-13,15H2,1H3;1H/q+1;/p-1 |

InChI Key |

KMNFNJXKLNVEFG-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCOCC1)CC[Si](C2=CC=CC=C2)(C3=CC=CS3)O.[I-] |

Canonical SMILES |

C[N+]1(CCOCC1)CC[Si](C2=CC=CC=C2)(C3=CC=CS3)O.[I-] |

Synonyms |

silatiemonium iodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Potassium Iodide (KI) and Potassium Iodate (KIO₃)

Structural and Functional Similarities :

- KI and KIO₃ are inorganic salts widely used in agriculture for iodine biofortification. KI dissociates into K⁺ and I⁻ ions, while KIO₃ releases IO₃⁻. Silatiemonium iodide, as a quaternary ammonium iodide, likely dissociates into a bulky organic cation and I⁻, differing in solubility and bioavailability .

Mineral Interactions in Plants :

- KI application (0.5–2.0 kg I ha⁻¹) increases calcium (Ca), magnesium (Mg), manganese (Mn), and cadmium (Cd) in lettuce, while KIO₃ enhances iodine content when applied in split doses (25 mg I kg⁻¹) .

Solubility and Absorption :

- KI exhibits higher solubility and root absorption efficiency compared to KIO₃, which requires reduction to I⁻ before uptake .

Toxicity :

- KI shows phytotoxicity at 80 µM in hydroponic systems, while KIO₃ is tolerated up to 240 µM . No toxicity data exists for this compound.

| Property | KI | KIO₃ | This compound |

|---|---|---|---|

| Solubility (H₂O) | High | Moderate | Unknown |

| Bioavailability (I⁻) | Direct | Indirect | Likely direct |

| Phytotoxic Threshold | 80 µM | 240 µM | Not reported |

Sodium Iodide (NaI)

Industrial and Laboratory Use :

- NaI is used in analytical chemistry (e.g., iodine titrations) and pharmaceuticals. Its solubility in water is 184 g/100 mL at 25°C, making it highly applicable in liquid formulations . This compound’s applications are unspecified but may align with niche organic synthesis due to its ammonium structure.

Silver Iodide (AgI)

Solubility :

- AgI is poorly soluble in water (3×10⁻⁷ g/100 mL), contrasting sharply with NaI and KI . This compound’s solubility profile remains unstudied but may resemble AgI if its cation promotes low dissociation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing silatiemonium iodide, and how can researchers ensure reproducibility?

- Methodology : Follow protocols for controlled crystallization and purification (e.g., solvent evaporation, recrystallization). Characterize using XRD for structural confirmation, NMR for molecular environment analysis, and elemental analysis for stoichiometric validation. Ensure detailed reporting of reaction conditions (temperature, solvent ratios) and instrumental parameters (e.g., XRD scan rates) .

- Reproducibility : Adhere to IUPAC guidelines for documenting material purity, instrument calibration, and error margins. Include raw data (e.g., diffraction patterns, NMR spectra) in supplementary materials .

Q. How does this compound behave under varying environmental conditions (e.g., humidity, temperature)?

- Experimental Design : Conduct thermogravimetric analysis (TGA) to assess thermal stability and dynamic vapor sorption (DVS) for hygroscopicity. Compare degradation profiles across controlled humidity chambers. Use Arrhenius plots to model temperature-dependent decomposition kinetics .

- Data Interpretation : Highlight deviations from ideal behavior (e.g., unexpected phase transitions) and validate with parallel techniques like FTIR to track structural changes .

Q. What analytical techniques are most effective for distinguishing this compound from structurally similar iodides?

- Approach : Combine XRD for lattice parameter comparison, Raman spectroscopy for vibrational mode differentiation, and mass spectrometry for molecular weight confirmation. Cross-reference with computational models (e.g., DFT simulations) to predict spectral signatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Analysis Framework : Perform systematic solubility studies under standardized conditions (e.g., fixed temperature/pH). Use high-precision techniques like isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). Compare results with prior studies, noting discrepancies in solvent purity or measurement protocols .

- Case Study : A 2024 study found conflicting solubility values in ethanol; re-evaluation revealed impurities in commercially sourced solvents as the root cause .

Q. What strategies are recommended for modeling this compound’s electronic structure to predict its reactivity in catalytic applications?

- Computational Methods : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Validate predictions with experimental redox potentials (cyclic voltammetry) and catalytic activity assays (e.g., turnover frequency in cross-coupling reactions) .

- Challenges : Address discrepancies between simulated and observed reactivity by refining basis sets or incorporating solvent effects in simulations .

Q. How can synchrotron-based techniques enhance understanding of this compound’s defect structures?

- Advanced Imaging : Use high-resolution X-ray absorption spectroscopy (XAS) to probe local coordination environments and X-ray fluorescence microscopy (XFM) to map elemental distribution. Pair with TEM for nanoscale defect visualization .

- Data Integration : Overlay synchrotron data with computational defect models to identify vacancy clusters or interstitial sites impacting material performance .

Methodological Best Practices

- Data Presentation : Organize results using IMRaD structure (Introduction, Methods, Results, Discussion). Use tables to compare synthesis yields (Table 1) and figures to illustrate structural motifs (Figure 1), ensuring self-explanatory captions .

- Ethical Reporting : Disclose conflicts (e.g., funding sources) and cite all references accurately, including DOIs for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.